Difluorodi(propan-2-yl)silane
Description
Difluorodi(propan-2-yl)silane (chemical formula: $ \text{SiF}2(\text{C}3\text{H}7)2 $) is an organosilicon compound featuring two fluorine atoms and two isopropyl (propan-2-yl) groups bonded to a central silicon atom. This compound belongs to the broader class of diorganodifluorosilanes, which are characterized by their dual organic substituents and fluorine atoms. Such silanes are pivotal in materials science, serving as precursors for silicon-based polymers, coatings, and surface-modifying agents due to their reactivity and stability .
Key structural attributes include:
- Steric hindrance: The bulky isopropyl groups reduce nucleophilic attack at the silicon center, enhancing thermal stability.
- Electronegativity: Fluorine atoms increase the polarity of the Si–F bond, influencing hydrolysis rates and reactivity with nucleophiles.
Properties
IUPAC Name |
difluoro-di(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14F2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNHNTYLRCCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14F2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505291 | |
| Record name | Difluorodi(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426-05-1 | |
| Record name | Difluorodi(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluorodi(propan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with fluorinating agents such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective replacement of chlorine atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where dichlorosilane is treated with fluorinating agents. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The resulting product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Difluorodi(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other organosilicon compounds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon compounds.
Substitution: Halogenated silanes with different halogen atoms.
Scientific Research Applications
Difluorodi(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its use in medical imaging and diagnostic tools.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of difluorodi(propan-2-yl)silane involves its interaction with various molecular targets. The silicon-fluorine bonds in the compound are highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity with Water | Key Applications |
|---|---|---|---|---|
| This compound | 178.3 | ~150–160 (est.) | Moderate hydrolysis | Polymer precursors |
| Difluorodimethylsilane | 92.2 | 32–34 | Rapid hydrolysis | Semiconductor coatings |
| Difluorodiphenylsilane | 248.4 | 280–285 | Slow hydrolysis | Heat-resistant resins |
| Dichlorodi(propan-2-yl)silane | 213.2 | 185–190 | Fast hydrolysis | Silicone intermediates |
Structural and Reactivity Differences
Substituent Effects :
- Isopropyl groups : Compared to methyl or phenyl substituents, the isopropyl groups in this compound impart greater steric protection, slowing hydrolysis rates relative to difluorodimethylsilane . This property is critical for applications requiring controlled reactivity, such as controlled polymer growth .
- Fluorine vs. Chlorine : this compound exhibits slower hydrolysis than dichlorodi(propan-2-yl)silane due to the stronger Si–F bond (bond energy ~552 kJ/mol vs. Si–Cl ~464 kJ/mol) .
Thermal Stability :
The compound’s thermal decomposition temperature (~300°C) exceeds that of difluorodimethylsilane (~200°C) due to reduced strain from bulky isopropyl groups .
Analytical Characterization
Fourier-transform infrared (FT-IR) spectroscopy and UV-Vis spectrophotometry are standard methods for confirming structural integrity and monitoring reactions involving such silanes. For example, FT-IR peaks at 950–980 cm$^{-1}$ (Si–F stretching) and 1250–1280 cm$^{-1}$ (C–H bending of isopropyl) are diagnostic for this compound .
Industrial Relevance
- Surface Modification : Its controlled reactivity makes it suitable for creating hydrophobic coatings on glass or metals.
- Polymer Chemistry : Acts as a cross-linking agent in fluorosilicone elastomers, enhancing resistance to fuels and oils .
Critical Analysis of Literature Gaps
While the provided evidence highlights methodologies (e.g., FT-IR ) and safety protocols for handling silanes , direct studies on this compound are scarce. Most data are inferred from analogues like dichlorodi(propan-2-yl)silane or fluorinated diphenyl derivatives . Future research should prioritize:
- Experimental determination of physicochemical properties (e.g., exact boiling points, solubility parameters).
- Comparative studies on hydrolysis kinetics under varied conditions.
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